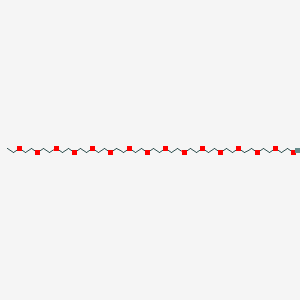

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol

Description

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol is a complex organic compound with the molecular formula C45H92O16 This compound is characterized by its long chain of carbon atoms interspersed with multiple oxygen atoms, making it a polyether alcohol

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O16/c1-2-34-5-6-36-9-10-38-13-14-40-17-18-42-21-22-44-25-26-46-29-30-48-32-31-47-28-27-45-24-23-43-20-19-41-16-15-39-12-11-37-8-7-35-4-3-33/h33H,2-32H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFLKORCIWURNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process involves multiple stages of polymerization, resulting in the formation of the desired polyether alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces simpler alcohols .

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol involves its interaction with various molecular targets and pathways. Its polyether structure allows it to form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Polyethylene glycol (PEG): A similar polyether compound with a shorter chain length.

Polypropylene glycol (PPG): Another polyether with a different backbone structure.

Polytetrahydrofuran (PTHF): A polyether with a cyclic structure.

Uniqueness

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol is unique due to its long chain length and high number of oxygen atoms, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high solubility, flexibility, and stability .

Biological Activity

Overview of the Compound

3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontan-1-ol is characterized by a long carbon chain with multiple ether linkages. Its molecular structure suggests potential interactions with biological membranes and proteins due to its hydrophilic and hydrophobic regions.

Cytotoxic Effects

The cytotoxicity of related compounds has been evaluated against several cancer cell lines. A study focusing on polyether derivatives revealed that certain structural modifications could enhance their cytotoxic potency against tumor cells . Although direct studies on 3,6,9,...45-Pentadecaoxaheptatetracontan-1-ol are lacking, it is reasonable to hypothesize similar effects based on structural analogs.

Neuroprotective Activity

Polyether compounds have also been studied for neuroprotective effects. For example, research has shown that some polyethers can inhibit neuroinflammation and protect neuronal cells from apoptosis . The potential for 3,6,...45-Pentadecaoxaheptatetracontan-1-ol to exhibit such properties warrants further investigation.

Methods of Evaluation

The biological activities of compounds like 3,6,...45-Pentadecaoxaheptatetracontan-1-ol can be assessed using various in vitro methods:

| Method | Principle | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| Cell Viability Assays | Measure metabolic activity or membrane integrity | MTT assay or Trypan blue exclusion | Simple and cost-effective | May not reflect in vivo conditions |

| Apoptosis Detection | Identify apoptotic cells through staining | Annexin V/PI staining | Specific for apoptotic cells | Requires careful interpretation |

| Antimicrobial Assays | Evaluate inhibition of microbial growth | Zone of inhibition | Direct measurement of efficacy | May vary with environmental factors |

Case Studies

While specific case studies focusing solely on 3,6,...45-Pentadecaoxaheptatetracontan-1-ol are scarce due to its complexity and novelty as a compound, related studies provide valuable insights:

- Cytotoxicity against Cancer Cells : A study examined the effects of polyether derivatives on human cancer cell lines. Results indicated that modifications in the ether chain length significantly influenced cytotoxicity levels .

- Neuroprotective Effects : Polyether compounds have been shown to reduce oxidative stress in neuronal models. A recent review highlighted their potential in treating neurodegenerative diseases by protecting against apoptosis .

- Antimicrobial Efficacy : Research into similar compounds has demonstrated their ability to inhibit bacterial growth effectively. This suggests that 3,6,...45-Pentadecaoxaheptatetracontan-1-ol may possess similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.